molecular formula C8H7BrClFO B1453778 4-Chloro-2-fluoro-3-methoxybenzyl bromide CAS No. 1323966-35-3

4-Chloro-2-fluoro-3-methoxybenzyl bromide

Cat. No. B1453778
M. Wt: 253.49 g/mol
InChI Key: PSWKNVCWOPRAMU-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methoxybenzyl bromide (CFMB) is a halogenated organic compound that is used in industrial and research settings. It is a colorless, hygroscopic liquid that is soluble in most organic solvents. CFMB is primarily used as a reagent for the synthesis of other organic compounds and has been used in numerous scientific research applications.

Scientific Research Applications

Synthesis and Use in Oligoribonucleotide Production

  • Application : The 4-methoxybenzyl group, which is structurally related to 4-Chloro-2-fluoro-3-methoxybenzyl bromide, has been used in the synthesis of oligoribonucleotides. This method involves the direct introduction of the 4-methoxybenzyl group to the 2′-hydroxyl group of adenosine, facilitating oligoribonucleotide synthesis via the phosphotriester approach. The group is later removed rapidly from the oligoribonucleotides for characterization (Takaku & Kamaike, 1982).

Radiopharmaceutical Applications

  • Application : Derivatives of 4-Chloro-2-fluoro-3-methoxybenzyl bromide, like 2-[18F]fluoro-4-methoxybenzyl bromide, have been used in asymmetric synthesis of fluorinated α-amino acids. These acids are integral in developing radiotracers for positron emission tomography (PET), a crucial diagnostic tool in medical imaging. The synthesis procedures developed for these derivatives demonstrate their potential in radiopharmaceutical applications (Zaitsev et al., 2002).

Role in Protecting Groups for Alcohol Synthesis

  • Application : The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, closely related to 4-Chloro-2-fluoro-3-methoxybenzyl bromide, serves as a new benzyl ether-type protecting group for alcohols. Introduced by means of benzyl bromide, this group is compatible with oxidizing conditions and can be removed under specific desilylation conditions, highlighting its utility in organic synthesis (Crich, Li, & Shirai, 2009).

Anti-Plasmodial Activity

  • Application : Compounds synthesized from derivatives of 4-Chloro-2-fluoro-3-methoxybenzyl bromide, such as (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, have shown notable antiplasmodial activities. These findings suggest potential applications in developing treatments against Plasmodium falciparum, the parasite responsible for malaria (Hadanu et al., 2010).

properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWKNVCWOPRAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3-methoxybenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Ramsbeck, A Hamann, G Richter… - Journal of Medicinal …, 2018 - ACS Publications
… The compound was synthesized starting from 4a (280 mg, 0.8 mmol, 1 equiv), 4-chloro-2-fluoro-3-methoxybenzyl bromide (446 mg, 1.8 mmol, 2.2 equiv), and triethylamine (446 μL, 3.2 …
Number of citations: 17 pubs.acs.org

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